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Compound of Interest

Compound Name: 6,7-Dibromobenzo(1,4)dioxan

Cat. No.: B1302529 Get Quote

Technical Guide: 6,7-Dibromobenzo(1,4)dioxan
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 6,7-Dibromobenzo(1,4)dioxan (CAS No: 25812-80-0). This document collates

available experimental and predicted data on its properties, outlines a detailed experimental

protocol for its synthesis, and discusses its potential reactivity and biological significance. The

information is presented to support its application in research and drug development.

Introduction
6,7-Dibromobenzo(1,4)dioxan is a halogenated heterocyclic compound. The benzodioxan

scaffold is a common motif in a variety of biologically active molecules, and halogenation can

significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This

guide serves as a technical resource for professionals working with or considering the use of

this specific dibrominated derivative.

Physical and Chemical Properties
The physical and chemical properties of 6,7-Dibromobenzo(1,4)dioxan are summarized in the

tables below. Data is a combination of experimental values and computational predictions
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where experimental data is unavailable.

Table 1: General Properties
Property Value Source

CAS Number 25812-80-0 [1]

Molecular Formula C₈H₆Br₂O₂ [2]

Molecular Weight 293.94 g/mol [2]

Appearance Off-white to yellow solid [3]

Table 2: Physical Properties
Property Value Source

Melting Point 139.6-140.0 °C [3]

Boiling Point (Predicted) 314.3 ± 42.0 °C [3]

Density (Predicted) 1.950 ± 0.06 g/cm³ [3]

XlogP (Predicted) 3.0

Table 3: Predicted Spectral Data
While experimental spectra for 6,7-Dibromobenzo(1,4)dioxan are not readily available in

public databases, the following table provides predicted key spectral features based on the

analysis of related compounds and general principles of spectroscopy.
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Spectrum Predicted Key Features

¹H NMR

- Aromatic protons (2H) appearing as singlets in

the region of δ 7.0-7.5 ppm. - Methylene protons

(4H) of the dioxane ring appearing as a multiplet

around δ 4.3 ppm.

¹³C NMR

- Aromatic carbons attached to bromine atoms

expected in the region of δ 115-120 ppm. -

Other aromatic carbons expected between δ

120-145 ppm. - Methylene carbons of the

dioxane ring expected around δ 64-65 ppm.

IR (KBr, cm⁻¹)

- C-H stretching (aromatic): ~3050-3100 cm⁻¹ -

C-H stretching (aliphatic): ~2850-3000 cm⁻¹ -

C=C stretching (aromatic): ~1470-1600 cm⁻¹ -

C-O-C stretching (ether): ~1200-1300 cm⁻¹

(asymmetric) and ~1000-1100 cm⁻¹ (symmetric)

- C-Br stretching: ~500-650 cm⁻¹

Mass Spec (EI)

- Molecular ion (M⁺) peak showing a

characteristic isotopic pattern for two bromine

atoms (M, M+2, M+4 in a 1:2:1 ratio) at m/z 292,

294, 296. - Fragmentation may involve the loss

of ethylene oxide (C₂H₄O) or bromine radicals.

Experimental Protocols
Synthesis of 6,7-Dibromobenzo(1,4)dioxan
This protocol describes the synthesis of 6,7-Dibromobenzo(1,4)dioxan via the electrophilic

bromination of 1,4-benzodioxan.

Materials:

1,4-Benzodioxan

Bromine
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Glacial Acetic Acid

5% Sodium bisulfite solution

Methanol or Ethanol for recrystallization

Procedure:

In a fume hood, dissolve 1,4-benzodioxan (1 equivalent) in glacial acetic acid.

Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the 1,4-

benzodioxan solution with stirring at room temperature.

After the addition is complete, stir the reaction mixture at room temperature for several hours

or until TLC analysis indicates the consumption of the starting material.

Pour the reaction mixture into a beaker of cold water.

Quench the excess bromine by the dropwise addition of a 5% sodium bisulfite solution until

the orange color disappears.

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

Purify the crude product by recrystallization from a suitable solvent such as methanol or

ethanol to yield 6,7-Dibromobenzo(1,4)dioxan as a solid.

Logical Workflow for Synthesis:
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Reaction Preparation

Bromination Reaction
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6,7-Dibromobenzo(1,4)dioxan

Click to download full resolution via product page

Caption: Synthesis workflow for 6,7-Dibromobenzo(1,4)dioxan.
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Reactivity and Potential Biological Activity
Reactivity
The chemical reactivity of 6,7-Dibromobenzo(1,4)dioxan is dictated by the benzodioxan core

and the two bromine substituents.

Ether Linkages: The ether groups are generally stable but can be cleaved under harsh acidic

conditions (e.g., strong hydrohalic acids like HBr or HI at high temperatures).

Aromatic Ring: The bromine atoms are deactivating, making the aromatic ring less

susceptible to further electrophilic substitution compared to the parent 1,4-benzodioxan.

However, the ether oxygens are activating and ortho-, para-directing. The positions ortho to

the ether oxygens are already substituted, and the positions meta to the bromines (and para

to the oxygens) are the most likely sites for any further electrophilic attack.

Bromine Substituents: The bromine atoms can potentially undergo nucleophilic aromatic

substitution, although this typically requires strong nucleophiles and harsh reaction

conditions or the presence of additional activating groups. They can also participate in metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for

the introduction of various functional groups at the 6 and 7 positions.

Potential Reaction Pathway: Suzuki Coupling

6,7-Dibromobenzo(1,4)dioxan

Arylboronic Acid,
Pd Catalyst, Base

6,7-Diarylbenzo(1,4)dioxan
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Caption: Suzuki coupling of 6,7-Dibromobenzo(1,4)dioxan.

Potential Biological Activity
While no specific biological activities or signaling pathway involvements have been reported for

6,7-Dibromobenzo(1,4)dioxan, the broader class of halogenated benzodioxanes has been

investigated for various pharmacological effects. Halogenation can enhance the lipophilicity of

a molecule, which may improve its ability to cross cell membranes. Some benzodioxane

derivatives have shown cytotoxic effects against cancer cell lines. The biological effects of

many halogenated aromatic compounds are mediated through interactions with intracellular

receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to changes in gene

expression. Further research is needed to determine if 6,7-Dibromobenzo(1,4)dioxan exhibits

any significant biological activity.

Hypothesized Mechanism of Action for Halogenated Aromatics:
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Caption: General signaling pathway for halogenated aromatics.

Safety and Handling
6,7-Dibromobenzo(1,4)dioxan should be handled with care in a well-ventilated laboratory

fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses,
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and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For

detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
6,7-Dibromobenzo(1,4)dioxan is a readily synthesizable compound with potential for further

functionalization, particularly through metal-catalyzed cross-coupling reactions. While its

specific biological properties are yet to be thoroughly investigated, its structural similarity to

other biologically active benzodioxanes suggests it may be a valuable building block in

medicinal chemistry and drug discovery programs. This guide provides a foundational set of

data and protocols to facilitate further research into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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